N-ethyl-N-(2-methylphenyl)butanamide
Description
N-Ethyl-N-(2-methylphenyl)butanamide is a tertiary amide characterized by a butanamide backbone substituted with an ethyl group and a 2-methylphenyl group on the nitrogen atom. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol.
Properties
IUPAC Name |
N-ethyl-N-(2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h6-7,9-10H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCFWYJLCHZCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC)C1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-(2-methylphenyl)butanamide typically involves the reaction of 2-methylphenylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl iodide to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N-(2-methylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the substituent used.
Scientific Research Applications
Chemistry: N-ethyl-N-(2-methylphenyl)butanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the interactions of amides with biological molecules. It is also employed in the development of new drugs and therapeutic agents.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and its ability to interact with specific molecular targets in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with N-ethyl-N-(2-methylphenyl)butanamide, differing in substituents, saturation, or functional groups:
Detailed Comparative Analysis
Crotamiton (N-Ethyl-N-(2-methylphenyl)-2-butenamide)
- Structural Difference : Contains a double bond in the butenamide chain, reducing saturation compared to the target compound.
- Impact on Properties: The unsaturated structure may enhance reactivity and metabolic degradation. Crotamiton is commercially utilized as an antipruritic agent, highlighting how minor structural changes (e.g., C=C bond) can confer specific biological functions .
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide
- Structural Difference: Features a nitro group (-NO₂) at the para position of the phenyl ring.
- Such derivatives are often intermediates in pharmaceutical synthesis .
N-Ethyl-N-(2-methylphenyl)-2-butenamide
- Functional Role : Identified as a fungicide in environmental studies, suggesting that unsaturated analogs may have superior bioactivity compared to saturated counterparts .
Q & A
Q. What are the standard synthetic routes for N-ethyl-N-(2-methylphenyl)butanamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step amidation process. Key steps include:
Acylation of the amine : Reacting 2-methylphenylamine with ethyl butanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.
Optimization : Adjusting reaction temperature (50–80°C), stoichiometry (1:1.2 amine:acyl chloride ratio), and catalysts (e.g., DMAP) to improve yields .
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 50–80°C | Higher temps accelerate reaction |
| Solvent | Dichloromethane or THF | Polarity affects reaction kinetics |
| Catalyst | DMAP (5 mol%) | Enhances acylation efficiency |
Q. How is the structure of this compound characterized experimentally?
Methodological Answer: Structural confirmation relies on spectroscopic techniques:
- NMR : H NMR (δ 1.2–1.4 ppm for ethyl CH, δ 2.3 ppm for methylphenyl CH, δ 6.7–7.2 ppm for aromatic protons) and C NMR (δ 170 ppm for carbonyl C) .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 247.3) to confirm molecular weight.
- IR Spectroscopy : Stretching vibrations at 1650 cm (amide C=O) and 3300 cm (N-H).
| Technique | Key Peaks/Data | Structural Assignment |
|---|---|---|
| H NMR | δ 1.2–1.4 (t, 3H) | Ethyl group |
| C NMR | δ 170 ppm | Amide carbonyl |
| ESI-MS | m/z 247.3 ([M+H]) | Molecular ion confirmation |
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how can data inconsistencies be addressed?
Methodological Answer:
- Receptor Binding Assays : Screen for interactions with histamine H1 or TRPV1 receptors (implicated in pruritus) using radioligand displacement studies.
- Cell-Based Assays : Measure anti-inflammatory activity in mast cells (e.g., β-hexosaminidase release inhibition).
- Data Contradictions : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Note that structural analogs like crotamiton (a butenamide derivative) show antipruritic activity, but differences in amide backbone may alter efficacy .
| Assay Type | Key Metrics | Potential Pitfalls |
|---|---|---|
| Radioligand Binding | IC, K | Non-specific binding artifacts |
| Functional Assays | EC, Emax | Cell line variability |
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
Methodological Answer:
- QSAR Models : Correlate substituent effects (e.g., methyl vs. nitro groups) with logP and solubility.
- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability.
- MD Simulations : Assess membrane permeability using lipid bilayer models .
| Property | Prediction Method | Outcome |
|---|---|---|
| logP | QSAR (Molinspiration) | Estimated 3.2 ± 0.3 |
| Metabolic Stability | Docking (AutoDock Vina) | High CYP3A4 affinity → rapid clearance |
Q. What strategies can mitigate solubility and stability challenges during formulation studies?
Methodological Answer:
- Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.
- Accelerated Stability Testing : Monitor degradation under stress conditions (40°C/75% RH) via HPLC .
| Strategy | Advantage | Limitation |
|---|---|---|
| Cyclodextrin Complexation | Non-covalent, reversible | Limited loading capacity |
| Salt Formation | Improves crystallinity | pH-dependent solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
